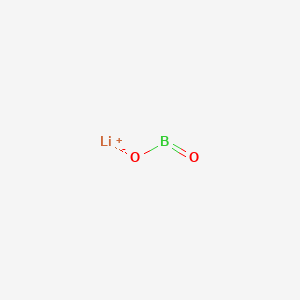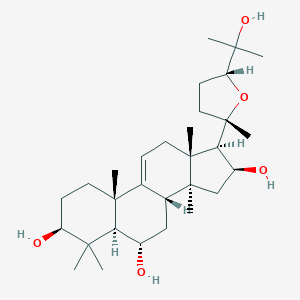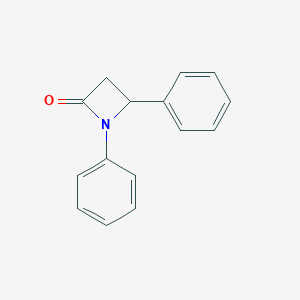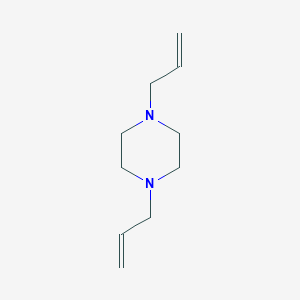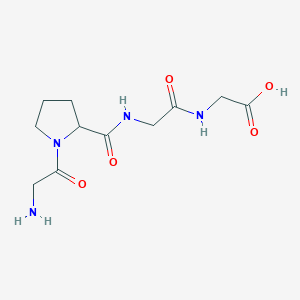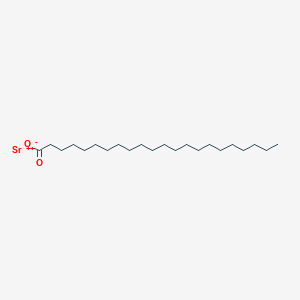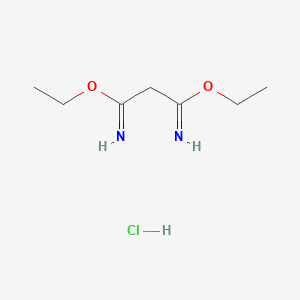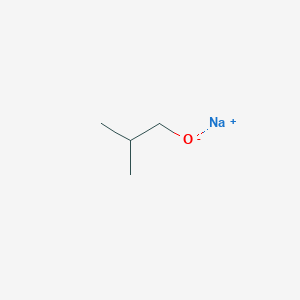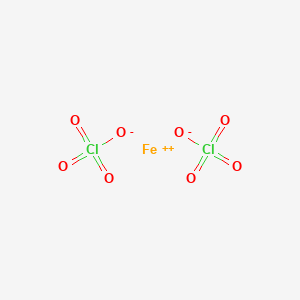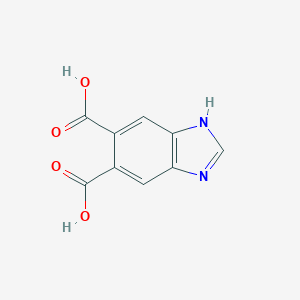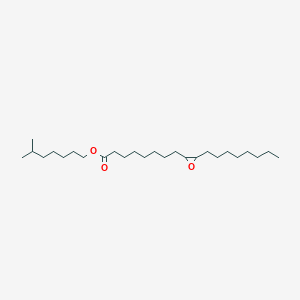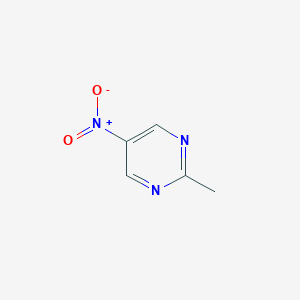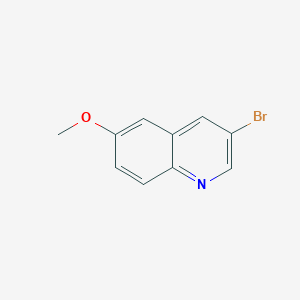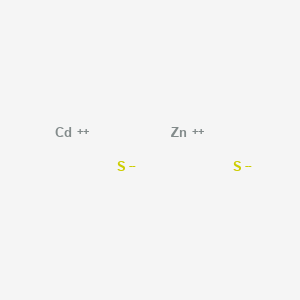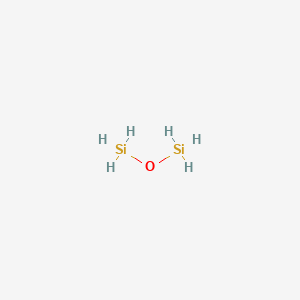
Disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, also known as hexamethyldisiloxane, is a colorless and odorless liquid that is widely used in various scientific research applications. It is a type of organosilicon compound that contains a Si-O-Si backbone, which gives it unique properties that make it useful in many fields of study.
Aplicaciones Científicas De Investigación
1. Chemoprevention in Cancer Research
Disiloxanes like ALIS-409 and ALIS-421 have been studied for their potential in cancer chemoprevention. Specifically, their effects on cancer promotion and the interaction between tumor and normal cells have been explored. In vitro studies have shown that these compounds can inhibit Epstein-Barr virus immediate-early antigen expression and tumor promotion to some extent, suggesting a role in anti-stromal therapy development (Tokuda et al., 2013).
2. Lithium-Ion Battery Technology
Functionalized disiloxanes, particularly those with oligo(ethylene glycol) chains, have been synthesized and examined as non-aqueous electrolyte solvents in lithium-ion cells. These compounds show high conductivity and thermal stability, indicating their potential for improving lithium-ion battery performance (Zhang et al., 2010).
3. Advanced Electrolytes with Thermal and Electrochemical Stability
Disiloxanes functionalized with terminal nitrile groups, when used with LiTFSI as lithium salt, have shown promise as lithium-ion battery electrolytes. They offer high thermal and electrochemical stability, making them suitable for applications requiring durable and efficient energy storage solutions (Pohl et al., 2015).
4. Weak Interactions and Cooperativity Effects in Chemistry
Research into the behavior of disiloxane towards various Lewis acids and bases has provided insights into a range of non-covalent interactions. This study is significant for understanding the cooperative effects in chemical reactions and the potential for developing new materials and chemical processes (Martín-Fernández et al., 2018).
5. Disiloxane Synthesis and Its Application in Material Science
Research on disiloxane synthesis, particularly using gold and platinum on carbon in water or heavy water, offers a new approach to constructing disiloxanes. This method has implications for the development of functional materials and could influence various fields such as material science and catalysis (Sawama et al., 2016).
Propiedades
Número CAS |
13597-73-4 |
|---|---|
Nombre del producto |
Disiloxane |
Fórmula molecular |
H6OSi2 |
Peso molecular |
78.22 g/mol |
Nombre IUPAC |
silyloxysilane |
InChI |
InChI=1S/H6OSi2/c2-1-3/h2-3H3 |
Clave InChI |
KPUWHANPEXNPJT-UHFFFAOYSA-N |
SMILES |
O([SiH3])[SiH3] |
SMILES canónico |
O([SiH3])[SiH3] |
Sinónimos |
disiloxane oxybis(silane) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



